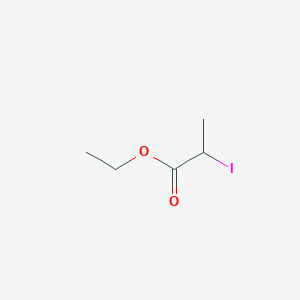

Ethyl 2-iodopropionate

Description

Properties

IUPAC Name |

ethyl 2-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMXNKUHBWIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448465 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31253-08-4 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Iodopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange Method (Finkelstein Reaction)

The most common and reliable method for preparing ethyl 2-iodopropionate is the halogen exchange reaction, also known as the Finkelstein reaction. This involves the substitution of a bromine atom in ethyl 2-bromopropionate with iodine using sodium iodide as the iodide source.

Procedure Summary:

- Reagents: Ethyl 2-bromopropionate, sodium iodide (NaI), dry acetone as solvent.

- Conditions: The reaction mixture is stirred at room temperature or refluxed for a specified period (typically 2 hours at room temperature or longer under reflux).

- Workup: After completion, the reaction mixture is filtered to remove precipitated sodium bromide salts. The filtrate is concentrated under reduced pressure.

- Purification: The crude product is dissolved in dichloromethane and washed sequentially with saturated sodium thiosulfate solution (to remove residual iodine), water, and dried over magnesium sulfate. Concentration under vacuum yields this compound as a yellowish liquid.

Representative Experimental Data:

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-bromopropionate (10.22 g, 57.0 mmol) |

| Sodium iodide | 24.90 g, 166.0 mmol (3 equivalents) |

| Solvent | Dry acetone (100 mL total) |

| Reaction time | 2 hours at room temperature |

| Yield | 65% (8.25 g of product) |

| Product state | Yellowish liquid |

Spectroscopic Characterization:

[^1H NMR (400 MHz, CDCl3)](pplx://action/followup):

- 4.35 ppm (quartet, J = 6.9 Hz, 1H, I–CH–CH3)

- 4.28–4.17 ppm (multiplet, 2H, O–CH2–CH3)

- 1.82 ppm (doublet, J = 6.9 Hz, 3H, I–CH–CH3)

- 1.30 ppm (triplet, J = 7.1 Hz, 3H, O–CH2–CH3)

[^13C NMR (101 MHz, CDCl3)](pplx://action/followup):

- 172.0 ppm (carbonyl C=O)

- 61.9 ppm (O–CH2–CH3)

- 23.5 ppm (I–CH–CH3)

- 13.9 ppm (O–CH2–CH3 methyl)

- 13.4 ppm (I–CH–CH3 methyl)

High Resolution Mass Spectrometry (HRMS):

- [M + H]^+ m/z = 228.9722 (calculated 228.9720)

- [M + Na]^+ m/z = 250.9541 (calculated 250.9539)

This method is well-documented and provides a straightforward, high-yield synthesis of this compound with good purity.

Reaction Conditions and Solvent Considerations

The choice of solvent and reaction conditions is crucial for the efficiency of the halogen exchange. Dry acetone is preferred due to its ability to dissolve sodium iodide while precipitating sodium bromide, driving the equilibrium forward.

Solubility and Stock Solution Preparation:

This compound's solubility in various solvents affects how stock solutions are prepared for subsequent reactions or formulations. A detailed table for preparing stock solutions at different molarities and weights is available, indicating the volumes of solvent required to achieve specific concentrations (e.g., 1 mM, 5 mM, 10 mM) for 1 mg, 5 mg, and 10 mg quantities of the compound.

| Stock Solution Concentration | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.3854 | 21.9271 | 43.8543 |

| 5 mM | 0.8771 | 4.3854 | 8.7709 |

| 10 mM | 0.4385 | 2.1927 | 4.3854 |

This data assists in precise formulation and handling of this compound solutions for experimental or in vivo applications.

Alternative Synthetic Routes and Related Compounds

While the halogen exchange method is predominant, other synthetic strategies have been explored for related iodoesters, often as intermediates in polymerization or coupling reactions.

Synthesis from 2-bromopropionyl bromide and ethylene glycol derivatives: This approach is used to prepare multifunctional iodopropionate esters, such as ethylene glycol bis(2-iodopropionate), which are valuable in polymer chemistry as chain transfer agents.

Polymerization Initiators: this compound is also synthesized as a chain transfer agent in iodine transfer polymerization (ITP) to control polymer architectures like star polymers, especially polyethylene and poly(ethylene-co-vinyl acetate) stars.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogen Exchange (Finkelstein) | Ethyl 2-bromopropionate | Sodium iodide (NaI) | Dry acetone | Stir 2 h at RT or reflux | 65% | Most common, straightforward, scalable |

| Multi-iodopropionate synthesis | 2-bromopropionyl bromide + ethylene glycol | NaI, triethylamine | DCM | 0 °C to RT | Varied | For multifunctional iodopropionate esters |

| Iodine Transfer Polymerization (ITP) precursor | Ethyl 2-bromopropionate | NaI, polymerization reagents | Acetone, DMC | Polymerization conditions | N/A | Used as chain transfer agent in polymer synthesis |

Research Findings and Practical Notes

- The halogen exchange reaction is highly efficient due to the precipitation of sodium bromide, which shifts the equilibrium toward the formation of the iodide product.

- Purification steps using sodium thiosulfate are critical to remove residual iodine, ensuring product purity.

- The reaction is sensitive to moisture; hence, dry solvents and inert atmosphere conditions improve yields.

- This compound serves as a versatile intermediate in organic synthesis and polymer chemistry, enabling controlled radical polymerizations.

- Solubility data and stock solution preparation guidelines are essential for reproducible experimental setups and in vivo formulations.

Chemical Reactions Analysis

Ethyl 2-iodopropionate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to ethyl 2-propionate using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: This compound can be oxidized to form ethyl 2-iodopropanoic acid using oxidizing agents like potassium permanganate.

Scientific Research Applications

Polymer Chemistry

Ethyl 2-iodopropionate is recognized as an effective initiator in organocatalyzed living radical polymerization (LRP). This method allows for the synthesis of polymers with low polydispersity, which is crucial for producing materials with uniform properties.

- Mechanism : The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in growing polymer chains, facilitating controlled polymer growth.

| Property | Value |

|---|---|

| Initiator Type | Alkyl Iodide |

| Polydispersity Index | Low |

| Catalysts Used | Organic amines/salts |

Synthesis of Bioactive Molecules

In biological applications, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to form stable intermediates allows for the development of complex organic molecules.

- Case Study : A study demonstrated the synthesis of α-branched secondary alkylamines using this compound as a key reagent, showcasing its utility in creating biologically relevant compounds .

Medicinal Chemistry

The compound is utilized in drug synthesis due to its reactivity and ability to introduce functional groups into organic molecules. It plays a role in creating therapeutic agents that target specific biological pathways.

- Example : this compound has been employed in the synthesis of compounds with potential anti-cancer properties, illustrating its significance in medicinal chemistry.

Specialty Chemicals Production

In industry, this compound is involved in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations required in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-iodopropionate belongs to a family of α-substituted propionate esters. Below is a structural comparison with analogous compounds:

| Compound Name | Molecular Formula | Substituent (X) | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₅H₉IO₂ | Iodine (I) | 228.03 | β-iodo ester |

| Ethyl 2-chloropropionate | C₅H₉ClO₂ | Chlorine (Cl) | 136.58 | β-chloro ester |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | Bromine (Br) | 181.03 | β-bromo ester |

| Ethyl 2-cyanoacetate | C₅H₇NO₂ | Nitrile (CN) | 127.14 | β-cyano ester |

| Ethyl 2-(methyldithio)propionate | C₆H₁₂O₂S₂ | Methyldithio | 180.29 | β-methyldithio ester |

| Ethyl 2-iodo-2-methylpropionate | C₆H₁₁IO₂ | Iodine (I), methyl | 242.06 | α-methyl-β-iodo ester |

Key Observations :

- Halogen substituents (I, Br, Cl) significantly influence reactivity and physical properties due to differences in electronegativity and bond strength.

- Bulky groups (e.g., methyl in Ethyl 2-iodo-2-methylpropionate) alter steric hindrance and reaction pathways .

Physical and Chemical Properties

Dielectric Constants

Dielectric constants (measured at 20°C unless noted):

- This compound : 8.8

- Ethyl acetate: 6.0

- Ethyl acetoacetate: 15.9

- Ethyl 3-ethoxypropionate: ~12–15 (estimated from similar esters)

The higher dielectric constant of this compound compared to ethyl acetate (6.0) reflects its polarizability due to the iodine atom.

Reactivity in Azidation Reactions

This compound exhibits exceptional reactivity in azidation reactions. In a study using BNN3-azidation:

- This compound (EA–I) : Completed reaction in 1 minute at 50°C.

- Ethyl 2-bromopropionate (EA–Br) : Required 20 minutes .

- Ethyl 2-chloropropionate (EA–Cl) : Required 30 minutes .

This trend highlights the superior leaving-group ability of iodine compared to bromine and chlorine.

Biological Activity

Ethyl 2-iodopropionate, with the molecular formula CHIO, is an organic compound notable for its diverse applications in biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is primarily used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique reactivity as an alkylating agent makes it valuable in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Halogenation : Reacting ethyl propionate with iodine in the presence of an oxidizing agent.

- Nucleophilic Substitution : Utilizing nucleophiles to replace the iodine atom in substitution reactions.

These methods typically yield high purity products under mild conditions, making them suitable for laboratory and industrial applications.

This compound acts primarily as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This property enables it to participate in various chemical reactions, including:

- Substitution Reactions : Where the iodine atom is replaced by other nucleophiles.

- Reduction Reactions : Converting to ethyl 2-propionate using reducing agents.

- Oxidation Reactions : Transforming into ethyl 2-iodopropanoic acid under oxidative conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Role in Drug Synthesis : The compound serves as a precursor in synthesizing various pharmaceuticals, enhancing the development of drugs targeting different biological pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | , |

| Anti-inflammatory | Modulates inflammatory responses | |

| Drug precursor | Used in synthesizing pharmaceuticals | , |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use in developing new antimicrobial therapies.

Case Study: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects using a murine model. The results indicated a reduction in pro-inflammatory cytokines when administered at dosages of 10 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. How can this compound be integrated into medicinal chemistry research?

- Methodological Answer :

- Screen for bioactivity (e.g., antimicrobial assays) using microplate readers.

- Perform SAR studies by synthesizing analogs with varying alkyl/iodo groups.

- Collaborate with pharmacologists to assess toxicity profiles (e.g., IC values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.